molecular formula C16H12N2O2 B14652738 3-(4-Methylphenyl)-4-oxo-3,4-dihydroquinazoline-2-carbaldehyde CAS No. 53678-82-3

3-(4-Methylphenyl)-4-oxo-3,4-dihydroquinazoline-2-carbaldehyde

Cat. No.: B14652738
CAS No.: 53678-82-3
M. Wt: 264.28 g/mol
InChI Key: JQVQIUSVSUKZPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methylphenyl)-4-oxo-3,4-dihydroquinazoline-2-carbaldehyde is a complex organic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a quinazoline core with a 4-methylphenyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenyl)-4-oxo-3,4-dihydroquinazoline-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzaldehyde with anthranilic acid, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)-4-oxo-3,4-dihydroquinazoline-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions typically involve specific solvents, temperatures, and pH levels to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction produces alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.

Scientific Research Applications

3-(4-Methylphenyl)-4-oxo-3,4-dihydroquinazoline-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)-4-oxo-3,4-dihydroquinazoline-2-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. For instance, it may inhibit certain enzymes involved in disease processes, making it a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methylphenyl)-4-oxo-3,4-dihydroquinazoline-2-carbaldehyde is unique due to its quinazoline core, which imparts distinct chemical properties and biological activities. Its ability to undergo diverse chemical reactions and its potential in various research fields make it a valuable compound for scientific exploration.

Properties

CAS No.

53678-82-3

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

IUPAC Name

3-(4-methylphenyl)-4-oxoquinazoline-2-carbaldehyde

InChI

InChI=1S/C16H12N2O2/c1-11-6-8-12(9-7-11)18-15(10-19)17-14-5-3-2-4-13(14)16(18)20/h2-10H,1H3

InChI Key

JQVQIUSVSUKZPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.